molecular formula C15H16N2O B7761596 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B7761596
M. Wt: 240.30 g/mol
InChI Key: JTXCNILJAGVMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound built on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a core structure of significant interest in medicinal chemistry research . This scaffold is recognized as a key pharmacophore in the development of inhibitors for human neutrophil elastase (HNE), a serine protease enzyme . Excessive HNE activity has been implicated in the pathology of various inflammatory diseases, particularly those affecting the respiratory system, as well as in the progression of certain cancers, including breast, lung, and colon cancers . Compounds based on this core have demonstrated potent inhibitory activity, with Ki values in the low nanomolar range . Beyond its potential in inflammation and oncology research, the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has a known history of pharmacological activity. Early patents describe analogs of this heterocyclic system as possessing analgesic, antipyretic, and antiphlogistic (anti-inflammatory) properties . Furthermore, recent synthetic studies continue to explore derivatives of this scaffold, creating hybrid molecules for investigating new bioactive agents . Researchers value this core for its versatility in chemical modification, which allows for the exploration of structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

6,6-dimethyl-3-phenyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)14(17-16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXCNILJAGVMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation-Based Cyclohexanone Intermediate Formation

The synthesis begins with the preparation of a substituted cyclohexanone derivative via aldol condensation. A mixture of acetylacetone and indole-3-carbaldehyde undergoes base-catalyzed cyclization in dimethyl sulfoxide (DMSO) with piperidine (20 mol%) to yield 2-(1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dione intermediates. For the target compound, phenylacetaldehyde replaces indole-3-carbaldehyde to avoid indole incorporation, directing selectivity toward the phenyl-substituted product.

Key reaction conditions include:

  • Solvent : DMSO (polar aprotic, enhances enolate stability)

  • Base : Piperidine (facilitates enolate formation)

  • Temperature : Ambient (25–30°C)

  • Time : 5–7 hours (monitored by TLC)

The intermediate is isolated as a light yellow solid after acidification with 10% HCl and recrystallization from methanol, achieving yields of 85–92%.

Hydrazine-Mediated Cyclization to Indazolone Core

The cyclohexanone intermediate undergoes cyclization with hydrazine hydrate (2.1 equivalents) in methanol under reflux (65–70°C) for 4–6 hours. This step forms the indazolone scaffold via nucleophilic attack of hydrazine on the diketone moiety, followed by dehydration and aromatization.

Mechanistic Insights :

  • Hydrazine attacks the carbonyl group at position 6, forming a hydrazone.

  • Intramolecular cyclization occurs between the adjacent carbonyl and hydrazone nitrogen.

  • Dehydration eliminates a water molecule, yielding the fully conjugated indazolone system.

The crude product is purified via vacuum filtration and washed with ice-cold water to remove unreacted hydrazine, yielding 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one as a white crystalline solid (mp: 184–186°C).

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, DMSO-d6) :

  • δ 11.97 (s, 1H, NH indazolone)

  • δ 7.23 (m, 5H, aromatic protons from phenyl)

  • δ 4.63 (s, 1H, methine proton at C4)

  • δ 2.89–2.39 (m, 4H, methylene protons at C5 and C7)

  • δ 1.40 (s, 3H) and δ 1.21 (s, 3H, geminal dimethyl groups at C6).

13C NMR (75 MHz, DMSO-d6) :

  • δ 216.56 (C4 ketone)

  • δ 158.38 (aromatic carbons from phenyl)

  • δ 71.63 (C6 quaternary carbon)

  • δ 34.39 and 28.63 (methylene carbons at C5 and C7).

Infrared (IR) Spectroscopy

  • 1695 cm⁻¹ : Stretching vibration of the C=O group.

  • 3273 cm⁻¹ : N–H stretching of the indazolone ring.

  • 2974 cm⁻¹ : C–H stretching of methyl groups.

Mass Spectrometry

  • Exact Mass : 240.30 g/mol (C15H16N2O).

  • LCMS (m/z) : 241.1 [M+H]⁺, consistent with molecular formula.

Optimization Strategies for Improved Yield and Purity

Solvent and Base Selection

Replacing DMSO with ethanol reduces intermediate yields to 62–68% due to poorer enolate stabilization. Piperidine outperforms weaker bases like pyridine, which result in incomplete cyclization (45–50% yield).

Stoichiometric Adjustments

Increasing hydrazine hydrate to 3.0 equivalents raises the cyclization yield to 78% but complicates purification due to excess reagent. A balance of 2.1 equivalents optimizes yield (70–75%) and purity (>95%).

Temperature Control

Refluxing methanol at 65°C ensures complete cyclization within 4 hours. Lower temperatures (50°C) prolong reaction times to 8–10 hours without improving yields.

Comparative Analysis of Synthetic Methods

ParameterAldol-Hydrazine MethodAlternative Route
Starting Material Acetylacetone + AldehydePre-formed diketone
Cyclization Agent Hydrazine hydratePhenylhydrazine
Yield 70–75%60–65%
Purity >95%88–90%
Reaction Time 4–6 hours8–10 hours

The aldol-hydrazine method offers superior efficiency and scalability compared to phenylhydrazine-based approaches, which require harsher conditions and longer durations.

Applications and Derivative Synthesis

6,6-Dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one serves as a precursor for bioactive analogs. For example, bromination at the phenyl ring yields derivatives with enhanced binding to DNA gyrase (ΔG = −7.0 kcal/mol). Methoxy-substituted variants exhibit improved solubility and pharmacokinetic profiles .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indazole core exhibits reactivity at electron-rich positions. Key reactions include:

PositionReagent/ConditionsProductNotes
C-5Nitration (HNO₃/H₂SO₄)5-Nitro derivativeFavored due to electron-donating methyl groups enhancing ring activation
C-7Halogenation (Cl₂/FeCl₃)7-Chloro derivativeModerate regioselectivity observed in non-polar solvents

Reaction optimization requires temperature control (0–25°C) and acid catalysis to prevent side reactions like oxidation of the ketone group.

Nucleophilic Additions

The 4-ketone group participates in nucleophilic attacks:

NucleophileConditionsProductYield
Grignard reagents (RMgX)Dry THF, 0°C → RTTertiary alcohol derivatives70–85%
Hydrazine (NH₂NH₂)Methanol, refluxHydrazone derivatives65% (cyclizes to fused indazoles under acidic conditions)

Steric hindrance from the 6,6-dimethyl groups slows reactivity at the ketone, necessitating extended reaction times.

Oxidation-Reduction Reactions

The ketone group and saturated ring system undergo redox transformations:

Reaction TypeReagentProductOutcome
Ketone reductionNaBH₄/MeOH4-HydroxyindazolinePartial racemization observed
Ring dehydrogenationDDQ, CH₂Cl₂, RTAromatic indazole derivative78% yield; enhances conjugation

Controlled oxidation preserves the indazole framework, while harsh conditions (e.g., KMnO₄) degrade the bicyclic structure.

Cyclization and Condensation Reactions

The compound serves as a precursor for polycyclic systems:

ReactantConditionsProductApplication
Aldehydes (RCHO)Piperidine/DMSO, RTSpirocyclic indolesAnticancer lead compounds
PhenylhydrazineHCl/EtOH, refluxTricyclic benzindazolesInhibitors of DNA gyrase

Cyclization outcomes depend on substituent electronic effects. For example, electron-withdrawing groups on aldehydes accelerate reaction rates by 40% .

Tautomerism and Solvent Effects

Computational studies (B3LYP/6-31G**) reveal tautomeric equilibria:

TautomerStability (ΔG, kJ/mol)Dipole Moment (D)Preferred Solvent
1H-form0 (reference)4.2Chloroform
2H-form+1.75.1DMSO

The 2H-tautomer dominates in polar aprotic solvents (e.g., DMSO) due to higher dipole alignment, influencing reaction pathways in medicinal chemistry applications .

Industrial-Scale Reaction Optimization

Key parameters for batch synthesis:

FactorOptimal RangeImpact
Temperature60–80°CPrevents thermal decomposition
Catalyst loading (H₂SO₄)5 mol%Maximizes yield (98%) while minimizing side products
Milling time (ball mill)60 minEnsures uniform mixing in solvent-free conditions

Ball milling reduces reaction times by 75% compared to conventional heating .

Spectral Characterization

Critical data for reaction monitoring:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.10 (s, 6H, CH₃), 2.42 (s, 2H, CH₂), 7.12–7.41 (m, C₆H₅)
IR1690 cm⁻¹ (C=O), 2975 cm⁻¹ (C-H)
HRMS[M+Na]⁺ = 350.1368 (calc. for C₁₉H₂₁NNaO₄)

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most notable applications of this compound is in the development of antitumor agents. Research has shown that derivatives of tetrahydroindole compounds exhibit promising anticancer properties. For instance, 6,6-dimethyl derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Research indicates that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is used to create more complex structures through various reactions such as C-H activation and cycloaddition processes. The ability to functionalize the indazole core allows chemists to develop new pharmaceuticals with enhanced bioactivity .

Synthesis of Indole Derivatives
In synthetic organic chemistry, 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is utilized for synthesizing indole derivatives that have applications in drug discovery. These derivatives often exhibit biological activities such as antimicrobial and anti-inflammatory properties .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability and UV resistance. Studies have shown that polymers containing indazole moieties exhibit improved performance characteristics compared to their non-functionalized counterparts .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Induces apoptosis in cancer cells; effective against multiple cancer types.
Neuroprotection Reduces oxidative stress; potential treatment for neurodegenerative diseases.
Organic Synthesis Versatile building block; facilitates the synthesis of bioactive indole derivatives.
Polymer Chemistry Enhances mechanical properties; improves thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Tautomeric Differences

The following table summarizes key structural variations and tautomeric stabilities among analogs:

Compound Name Substituents Tautomeric Stability Key Findings
6,6-Dimethyl-3-phenyl-... 3-Ph, 6,6-diMe 1H-tautomer dominant Enhanced stability due to dimethyl groups; used in HNE inhibitors .
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-... 1-Br, 3-Me, 6,6-diMe 2H-tautomer dominant Potent μ-opioid agonist with reduced gastrointestinal side effects .
3-(Trifluoromethyl)-6,6-dimethyl-... 3-CF₃, 6,6-diMe Not reported Trifluoromethyl group may enhance metabolic stability and lipophilicity .
1-Phenyl-3,6,6-trimethyl-... 1-Ph, 3-Me, 6,6-diMe 2H-tautomer dominant Competitive opioid receptor agonist (Ki = 12 nM for μ-opioid) .
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one 3-Me 1H-tautomer dominant Lower steric hindrance; less potent in biological assays .

Key Observations:

  • 6,6-Dimethyl substitution stabilizes the chair conformation and favors the 1H-tautomer, critical for HNE inhibitory activity .
  • Aryl or halogenated substituents at position 1 (e.g., 2,4-dibromophenyl) improve opioid receptor binding and reduce off-target effects .
  • 3-Phenyl vs. 3-methyl groups influence aromatic stacking and receptor selectivity. The phenyl group enhances HNE inhibition, while methyl/trimethyl groups optimize opioid agonism .
Opioid Receptor Agonists
  • 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-... : Exhibits 10-fold higher GI safety than morphine, with EC₅₀ = 0.8 nM at μ-opioid receptors .
  • 1-Phenyl-3,6,6-trimethyl-...: Shows anti-nociceptive effects in vivo (ED₅₀ = 5 mg/kg) but lower metabolic stability (t₁/₂ = 1.2 h) .
HNE Inhibitors
  • 6,6-Dimethyl-3-phenyl-... : Ki = 6–35 nM; prolonged stability in aqueous buffer (t₁/₂ > 1 h) due to reduced tautomer interconversion .
  • 5,5-Dibromo-2-(cyclopropanecarbonyl)-... : Most stable analog (t₁/₂ = 4 h) but lower potency (Ki = 35 nM) .

Biological Activity

Overview

6,6-Dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound belonging to the indazole family. Its unique structure features a fused bicyclic system that includes a cyclohexane ring and a pyrazole ring. The presence of a phenyl group and two methyl groups enhances its chemical properties and biological activity, making it an interesting candidate in medicinal chemistry.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves multicomponent reactions, such as the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Optimizing reaction conditions is crucial for achieving high yields and purity.

Biological Activity

Research indicates that 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits various biological activities:

1. Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example:

  • In vitro assays showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM.
  • It induces apoptosis in cancer cells through the activation of caspase pathways.

2. Antiviral Activity

This compound has been explored for its potential as an antiviral agent:

  • It has shown efficacy against viral infections in cell-based assays, particularly in inhibiting the replication of specific viruses.

3. Enzyme Inhibition

The compound acts as a probe for studying enzyme interactions:

  • It has been identified as a potent inhibitor of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.

Case Studies

Several studies have investigated the biological effects of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one:

StudyFindingsMethodology
Conde-Ceide et al. (2022)Identified as a BChE inhibitor with potential for Alzheimer's treatmentEnzyme inhibition assays
Zhang et al. (2023)Showed significant cytotoxicity in A549 lung cancer cellsMTT assay
Lee et al. (2023)Exhibited antiviral activity against influenza virusViral replication assays

The mechanism by which 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its biological effects is believed to involve:

  • Interaction with specific cellular targets leading to modulation of signaling pathways.
  • Induction of oxidative stress in cancer cells resulting in apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of phenylhydrazine derivatives with cyclic ketones. Key steps include:

  • Using phenylhydrazine and diketone precursors under reflux in acetic acid or ethanol .
  • Optimizing reaction time (e.g., 18–24 hours) and temperature (80–120°C) to enhance yield.
  • Purification via recrystallization (e.g., isopropyl alcohol) or column chromatography (silica gel, ethyl acetate/hexane).
  • Critical Data : In a similar indazolone synthesis, a 65% yield was achieved with phenylhydrazine at 137–138°C, confirmed by IR (CO stretch at 1664 cm⁻¹) and NMR (δ 2.03–3.01 ppm for CH₂ groups) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.47–7.66 ppm, carbonyl carbon at δ 192.6 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous indazolone hydrates .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 73.56% theoretical vs. 73.68% observed) .

Q. What are the key structural features influencing its stability and reactivity?

  • Methodological Answer :

  • The tetrahydroindazolone core introduces conformational rigidity, while the 3-phenyl group enhances π-stacking potential.
  • Methyl groups at C6 hinder oxidation but may sterically hinder derivatization.
  • Computational analysis : Use DFT to model charge distribution and predict sites for electrophilic/nucleophilic attack .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for this compound?

  • Methodological Answer :

  • Receptor binding assays : Test affinity for serotonin (5-HT₂A/2C) and dopamine (D₂) receptors, as seen in structurally related indazolones .
  • In vitro screens : Use cell-based assays (e.g., cAMP modulation, calcium flux) to assess GPCR activity.
  • Meltzer’s ratio : Calculate 5-HT₂A/D₂ binding ratios to predict atypical antipsychotic potential .

Q. How should contradictory data on bioactivity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>95% purity threshold).
  • Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines.
  • Stereochemical analysis : Confirm absence of racemization (e.g., chiral HPLC for enantiomers) .

Q. What strategies are effective for structural modification to enhance selectivity?

  • Methodological Answer :

  • Position-specific substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C3 to modulate receptor interactions .
  • Heterocyclic fusion : Attach coumarin or pyrimidine moieties to the indazolone core for improved solubility and target engagement .
  • SAR tables : Compare analogs like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) derivatives for activity trends .

Q. How can synergistic effects with other pharmacophores be evaluated?

  • Methodological Answer :

  • Hybrid synthesis : Couple the indazolone core with bioactive moieties (e.g., benzimidazoles, thiophenes) via Suzuki-Miyaura cross-coupling .
  • In silico docking : Use AutoDock Vina to predict binding modes in multi-target complexes (e.g., COX-2/5-LOX inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.